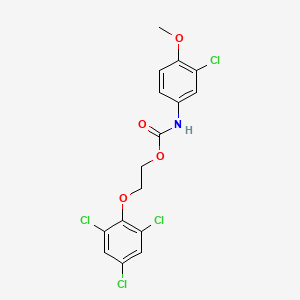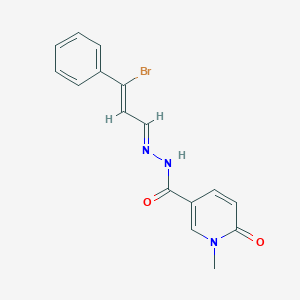
2-(2,4,6-trichlorophenoxy)ethyl N-(3-chloro-4-methoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,6-trichlorophenoxy)ethyl N-(3-chloro-4-methoxyphenyl)carbamate is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple chlorine atoms and a carbamate group, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-trichlorophenoxy)ethyl N-(3-chloro-4-methoxyphenyl)carbamate typically involves the reaction of 2-(2,4,6-trichlorophenoxy)ethyl chloride with N-(3-chloro-4-methoxyphenyl)amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters, such as temperature and pressure, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(2,4,6-trichlorophenoxy)ethyl N-(3-chloro-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
科学的研究の応用
2-(2,4,6-trichlorophenoxy)ethyl N-(3-chloro-4-methoxyphenyl)carbamate has several applications in scientific research:
作用機序
The mechanism of action of 2-(2,4,6-trichlorophenoxy)ethyl N-(3-chloro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- N-(2-chloro-4-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(3-chloro-4-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(4-chlorophenyl)-2-(2,4,6-trichlorophenoxy)acetamide
Uniqueness
2-(2,4,6-trichlorophenoxy)ethyl N-(3-chloro-4-methoxyphenyl)carbamate is unique due to its specific combination of functional groups and chlorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
2-(2,4,6-trichlorophenoxy)ethyl N-(3-chloro-4-methoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4NO4/c1-23-14-3-2-10(8-11(14)18)21-16(22)25-5-4-24-15-12(19)6-9(17)7-13(15)20/h2-3,6-8H,4-5H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKJXJQLWVSBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OCCOC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B4982931.png)
![2-{[2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]AMINO}ETHAN-1-OL](/img/structure/B4982939.png)
![6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B4982947.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol](/img/structure/B4982951.png)
![N-[1-(propan-2-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B4982957.png)
![3-bromo-5-phenyl-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982961.png)
![3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B4982966.png)
![N-(4-ethoxyphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride](/img/structure/B4982969.png)
![DIETHYL 2-[2,2,7-TRIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B4982977.png)
![N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4982979.png)

![1,8-Dibromo-17-naphthalen-2-yl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4982985.png)
![3'-tert-butyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4982987.png)
